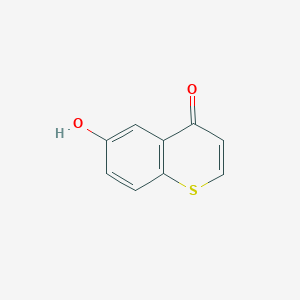

6-hydroxy-4H-thiochromen-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxythiochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2S/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQQBCNPWMDBGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)C=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26096-66-2 | |

| Record name | 6-hydroxy-4H-thiochromen-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 6 Hydroxy 4h Thiochromen 4 One and Its Derivatives

Reactivity of the Thiopyrone Moiety

The thiochromenone core, a sulfur analogue of the chromone (B188151) system, possesses unique electronic and steric characteristics that influence its reactivity. nih.gov The sulfur atom's electronic properties are pivotal in guiding the molecule's response to both nucleophilic and electrophilic attacks. nih.gov

Nucleophilic Addition and Substitution Reactions

The 4H-thiochromen-4-one system can undergo nucleophilic attack. The reactivity of this scaffold facilitates the design and synthesis of a wide array of derivatives. nih.gov For instance, the conversion of related chroman-4-ones to 4-bromo-2H-thiochromenes involves a mechanism initiated by the nucleophilic attack of the chromanone on phosphorus tribromide. While this example involves the saturated analogue, it highlights the potential for nucleophilic reactions at the C4 position, which can be extended to the unsaturated system under appropriate conditions.

Electrophilic Aromatic Substitution on the Benzenoid Ring System

The benzenoid ring of 6-hydroxy-4H-thiochromen-4-one is activated towards electrophilic aromatic substitution (SEAr) by the electron-donating hydroxyl group at the C-6 position. This -OH group is a powerful ortho-, para-director, meaning it preferentially directs incoming electrophiles to the C-5 and C-7 positions. Furthermore, the thioether linkage in the heterocyclic ring also influences the electron distribution of the benzene (B151609) ring.

Reactions analogous to the Vilsmeier-Haack reaction, which has been used to prepare 6-hydroxy-3-carbaldehyde chromones from 2,5-dihydroxy-acetophenone, suggest that the thiochromenone scaffold is also susceptible to such electrophilic substitutions. ijrpc.com This would involve the introduction of a formyl group onto the aromatic ring, likely at the C-5 or C-7 position, guided by the activating hydroxyl group. Other standard SEAr reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are also plausible transformation pathways for this scaffold.

Oxidative Transformations at the Sulfur Atom

The sulfur atom in the thiochromenone ring is a key site for chemical modification, readily undergoing oxidation to form sulfoxide (B87167) and sulfone derivatives. These transformations significantly alter the electronic and steric properties of the molecule, which can be leveraged to modulate biological activity.

Synthesis of Sulfoxide Derivatives

The oxidation of the sulfide (B99878) in the thiochromenone ring to a sulfoxide can be achieved using various oxidizing agents. For the related thiochroman-4-one (B147511) scaffold, asymmetric oxidation has been accomplished to produce chiral sulfoxides. This type of transformation highlights the potential for creating stereochemically complex derivatives from the thiochromenone precursor. A concise and efficient cross-coupling strategy has also been developed to construct 2-aryl-4H-thiochromen-4-one derivatives starting from 2-sulfinyl-thiochromones, demonstrating the utility of the sulfoxide as a synthetic intermediate. nih.gov

Synthesis of Sulfone Derivatives

Further oxidation of the sulfur atom yields the corresponding sulfone. The 4H-thiochromen-4-one 1,1-dioxide core is a key feature in various biologically active molecules. nih.gov The synthesis of these sulfone derivatives often involves stronger oxidizing conditions compared to sulfoxide formation. The introduction of the sulfone group significantly enhances the electron-withdrawing nature of the heterocyclic ring system. For example, the introduction of a vinyl sulfone group into the thiochromone (B8434766) scaffold has been shown to significantly enhance certain biological activities. nih.gov

Table 1: Selected Oxidative Transformations of Thiochromenone Precursors

| Precursor Scaffold | Reagent/Catalyst | Product Scaffold | Reference |

| 2-(Methylsulfinyl)-4H-thiochromen-4-one | Arylboronic acid, Pd(OAc)₂, XPhos, Zn(OTf)₂ | 2-Aryl-4H-thiochromen-4-one | nih.gov |

This table illustrates a reaction where the sulfoxide is a starting material for further functionalization, indicative of the reactivity pathways available after initial oxidation.

Reactions at the Carbonyl Group (C-4)

The carbonyl group at the C-4 position of the thiochromenone ring behaves as a typical ketone and is a prime site for nucleophilic addition reactions. This reactivity allows for the introduction of a wide range of functional groups and the extension of the molecular framework.

A notable example of this reactivity is the synthesis of acyl hydrazone derivatives. Researchers have synthesized and screened various acyl hydrazone derivatives of thiochromenones, including semicarbazones. nih.gov This transformation involves the reaction of the C-4 carbonyl group with a hydrazine (B178648) derivative, forming a C=N double bond and demonstrating the accessibility and reactivity of the carbonyl carbon. This pathway is crucial for creating derivatives with modified properties and potential applications in medicinal chemistry. nih.gov

Functionalization Strategies at Position 3 (e.g., Claisen Condensation)

The C-3 position of the 4H-thiochromen-4-one core is activated by the adjacent carbonyl group, making it susceptible to a range of functionalization reactions, including those that proceed via an enol or enolate intermediate. While direct examples of Claisen condensation on this compound are not extensively documented in readily available literature, the principles of this reaction and related acylations are applicable to this class of compounds.

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and a carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone. wikipedia.orgbyjus.com For this compound, a crossed Claisen condensation could theoretically be employed to introduce an acyl group at the C-3 position. This would involve the reaction of the thiochromenone with an ester in the presence of a strong base. The base would deprotonate the C-3 position to form an enolate, which would then act as a nucleophile, attacking the carbonyl carbon of the ester. Subsequent elimination of an alkoxide leaving group would yield a 3-acyl-6-hydroxy-4H-thiochromen-4-one.

Alternative acylation strategies that can achieve functionalization at the C-3 position have been reported for the analogous 4-hydroxycoumarin (B602359) system. For instance, acylation can be achieved by reacting the parent compound with an acid chloride in the presence of a base like triethylamine (B128534) or piperidine. sciepub.com This method often proceeds through an initial O-acylation followed by a rearrangement to the C-acylated product. sciepub.com A similar strategy could be envisioned for this compound, where the hydroxyl group at the 6-position might require protection prior to the C-3 acylation, depending on the reaction conditions.

The introduction of an acyl group at the C-3 position is a valuable synthetic transformation as the resulting 1,3-dicarbonyl moiety can serve as a precursor for the synthesis of various heterocyclic systems.

Table 1: Potential Reagents for Functionalization at Position 3

| Reaction Type | Reagent 1 | Reagent 2 | Base | Potential Product |

|---|---|---|---|---|

| Crossed Claisen Condensation | This compound | Ester (e.g., ethyl acetate) | Strong Base (e.g., Sodium Ethoxide) | 3-acetyl-6-hydroxy-4H-thiochromen-4-one |

Formation of Fused Polycyclic Heterocyclic Systems (e.g., Thiochromeno[4,3-b]pyridines)

The 4H-thiochromen-4-one nucleus serves as a valuable building block for the synthesis of more complex, fused polycyclic heterocyclic systems. One such example is the formation of thiochromeno[4,3-b]pyridines, which are of interest due to their potential biological activities.

A reported method for the synthesis of thiochromeno[4,3-b]pyridine derivatives involves the ammonium (B1175870) acetate-mediated cyclocondensation reaction between a thiochroman-4-one derivative and a 3-oxo-2-arylhydrazonopropanal. nih.gov Although the specific use of this compound as the starting material is not detailed, the reaction with a closely related compound, 6-chlorothiochroman-4-one, provides a strong indication of the feasibility of this transformation. nih.gov

The proposed reaction mechanism involves an initial acid-catalyzed enolization of the thiochroman-4-one, followed by a nucleophilic addition to the aldehyde carbonyl of the arylhydrazonopropanal. nih.gov Subsequent dehydration leads to an intermediate which then undergoes cyclization with ammonium acetate, where the ammonia (B1221849) acts as a nitrogen source for the pyridine (B92270) ring. A final dehydration step yields the aromatic thiochromeno[4,3-b]pyridine system. nih.gov

Given the structural similarities, it is plausible that this compound could undergo a similar cyclocondensation reaction to afford the corresponding 8-hydroxythiochromeno[4,3-b]pyridine derivatives. The reaction would likely proceed under similar conditions, potentially utilizing a high-pressure system to improve yields, as has been demonstrated for the synthesis of related compounds. nih.gov

Table 2: Synthesis of Thiochromeno[4,3-b]pyridine Derivatives from 6-chlorothiochroman-4-one nih.gov

| Entry | Arylhydrazonal Reactant | Product | Yield (%) |

|---|---|---|---|

| 1 | 3-oxo-2-(p-tolylhydrazono)propanal | 8-chloro-2-(p-tolyl)-2,5-dihydrothiochromeno[4,3-b]pyridin-5-one | High |

| 2 | 2-((4-chlorophenyl)hydrazono)-3-oxopropanal | 8-chloro-2-(4-chlorophenyl)-2,5-dihydrothiochromeno[4,3-b]pyridin-5-one | High |

This synthetic strategy highlights the utility of the thiochromenone core in accessing complex heterocyclic architectures with potential applications in medicinal chemistry and materials science.

Derivatization Strategies and Scaffold Modification of 6 Hydroxy 4h Thiochromen 4 One

Influence of Substituent Nature and Position on Chemical Transformations

The nature and position of substituents on the 4H-thiochromen-4-one ring play a crucial role in directing chemical transformations and influencing the properties of the resulting derivatives. The electronic effects of these substituents, whether electron-donating or electron-withdrawing, can significantly impact the reactivity of the scaffold. semanticscholar.org

Research on related thioflavone synthesis has shown that the electronic effect and the position of substituents on the thiochromone (B8434766) phenyl group have a relatively minor impact on the reactivity in certain cross-coupling reactions. semanticscholar.org For instance, the synthesis of 2-aryl-4H-thiochromen-4-one derivatives from 2-sulfinyl-thiochromones proceeded in moderate to good yields regardless of whether electron-donating (e.g., methyl) or electron-withdrawing (e.g., nitro, halogen) groups were present on the thiochromone ring. semanticscholar.org This tolerance for a wide range of functional groups makes the scaffold versatile for further derivatization. semanticscholar.org

In the context of biological activity, which is often a driver for chemical modification, structure-activity relationship (SAR) studies reveal more distinct influences. For example, in a series of thiochroman-4-one (B147511) derivatives, a chlorine atom at the 6-position was found to significantly enhance antibacterial activity. rsc.org Similarly, the presence of a hydroxyl group at the 3-position is considered essential for activity against certain bacteria, while the introduction of longer alkyl chains can also boost antibacterial efficacy. rsc.org Conversely, the oxidation of the sulfur atom in the ring tends to decrease antibacterial potency. rsc.org These findings guide the strategic placement of substituents to achieve desired chemical and biological profiles.

Introduction of Diverse Chemical Moieties

One advanced derivatization strategy involves the conjugation of spiropyrrolidine moieties to the thiochromen-4-one backbone, often via a one-pot, multi-component 1,3-dipolar cycloaddition reaction. mdpi.comresearchgate.net This reaction typically involves the thiochromanone, an amino acid (like sarcosine), and a 1,2-diketone (such as isatin (B1672199) or acenaphthenequinone). researchgate.net The process leads to the formation of complex spiroheterocyclic compounds where the pyrrolidine (B122466) ring is fused to the thiochromanone structure at the C-3 position. mdpi.comresearchgate.net

Studies have shown that the electronic nature of substituents on the dipolarophile component can influence the reaction's efficiency. mdpi.com However, the synthesis of spiropyrrolidines tethered with a thiochroman-4-one scaffold has been achieved with good to excellent yields, demonstrating the robustness of this synthetic route for creating molecular diversity. mdpi.com The resulting thiochromanone-spiropyrrolidine hybrids are noted for their increased reactivity compared to their chromanone (oxygen-containing) analogs, a property attributed to smaller HOMO-LUMO energy gaps. rsc.orgmdpi.com

The incorporation of carboxamide and 1,3,4-thiadiazole (B1197879) thioether moieties represents another key strategy for modifying the thiochromen-4-one scaffold. northeastern.eduresearchgate.net These functional groups are known to play an important role in the bioactivity of various agricultural and pharmaceutical chemicals. researchgate.netfrontiersin.org

The synthesis of these derivatives typically involves creating a carboxamide linkage at the C-2 position of the thiochroman-4-one ring. northeastern.edu This is often followed by the attachment of a 1,3,4-thiadiazole ring, which itself can be further substituted with various thioether groups (e.g., methylthio, propylthio). northeastern.eduresearchgate.net For example, a series of novel thiochroman-4-one derivatives were synthesized where a carboxamide group at the C-2 position was linked to a 5-(alkylthio)-1,3,4-thiadiazol-2-yl moiety. northeastern.edu This approach has been used to generate libraries of compounds for biological screening. northeastern.edufrontiersin.orgnih.gov

Vinyl sulfone groups are recognized as important building blocks in organic synthesis, often acting as Michael acceptors. nih.govwikipedia.orgresearchgate.net The introduction of a vinyl sulfone moiety onto the thiochroman-4-one scaffold has been shown to produce compounds with significant biological activity. rsc.orgnih.gov

The synthesis of these derivatives has been reported where the vinyl sulfone functionality is attached to the core structure. nih.gov Structure-activity relationship studies of these compounds have demonstrated that the vinyl sulfone group is a critical pharmacophore. nih.govresearchgate.net For instance, derivatives bearing this moiety displayed potent antileishmanial activity, which was significantly diminished when either the double bond or the sulfone group was removed. nih.gov This highlights the importance of the complete vinyl sulfone unit for specific biological interactions. Further modification, such as fluorine substitution at the C-6 position of the thiochroman-4-one ring, can further enhance the activity of these vinyl sulfone derivatives. nih.gov

Varying the aryl and alkyl side chains attached to the 4H-thiochromen-4-one core is a fundamental strategy for exploring its chemical space and modulating its properties. A common point of modification is the C-2 position.

A concise and efficient cross-coupling strategy has been developed to synthesize 2-aryl-4H-thiochromen-4-one derivatives (thioflavones). nih.govnih.govresearchgate.net This method uses 2-sulfinyl-thiochromones and various arylboronic acids in a palladium-catalyzed reaction. nih.govnih.gov This approach is versatile, tolerating a wide array of functional groups on the arylboronic acid, including both electron-donating (e.g., methyl, methoxy) and electron-withdrawing (e.g., bromo, nitro, methoxycarbonyl) substituents. nih.govacs.org The reaction also works with substitutions on the thiochromone ring itself. semanticscholar.org This flexibility allows for the creation of large libraries of thioflavone derivatives for further research. nih.govresearchgate.net

Similarly, alkyl side chains can be introduced. Shorter branched alkyl chains have been found to be favorable for certain biological activities, while longer linear chains may reduce effectiveness. rsc.org The strategic introduction of different alkyl and aryl groups allows for the fine-tuning of the molecule's steric and electronic properties. rsc.org

Comparative Analysis of Thiochroman-4-one and Thiochromen-4-one Derivatives

Thiochroman-4-one and 4H-thiochromen-4-one are closely related scaffolds, differing by the presence of a double bond between the C-2 and C-3 positions in the latter. This structural difference between the saturated (thiochroman-4-one) and unsaturated (4H-thiochromen-4-one) rings influences their chemical reactivity and the properties of their derivatives.

Thiochroman-4-one, the saturated analogue, is often used as the starting material for synthesizing more complex derivatives. nih.gov For example, it is the precursor in the synthesis of spiropyrrolidines, where the reaction targets the C-3 position. mdpi.com DFT studies have indicated that spiropyrrolidines bearing the thiochroman-4-one moiety are more reactive than their chroman-4-one (oxygen-based) counterparts, as evidenced by smaller energy gaps. mdpi.com

4H-thiochromen-4-one, the unsaturated core, is itself a target of synthesis, often prepared from thiochroman-4-one through dehydrogenation. nih.gov The double bond in the thiochromen-4-one ring introduces planarity and a conjugated system, which can be crucial for certain biological interactions. For instance, the 4H-thiochromen-4-one 1,1-dioxide core has been identified as a promising scaffold in the development of agents against tropical diseases. nih.gov

The choice between using the saturated thiochroman-4-one or the unsaturated 4H-thiochromen-4-one as a starting scaffold depends on the desired final product and the synthetic route. Modifications at the 2- and 3-positions often start with the saturated ring, while syntheses aiming for a planar, aromatic-like system will target the unsaturated core. Both scaffolds serve as versatile platforms for creating diverse and complex molecules. researchgate.netnih.gov

Data Tables

Table 1: Examples of Derivatization Strategies for the Thiochromen-4-one Scaffold

| Derivatization Strategy | Moiety Introduced | Position of Modification | Synthetic Method | Reference |

| Spiro-conjugation | Spiropyrrolidine | C-3 | 1,3-Dipolar Cycloaddition | mdpi.com, researchgate.net |

| Functional Group Integration | Carboxamide and 1,3,4-Thiadiazole Thioether | C-2 | Multi-step synthesis involving amide coupling | northeastern.edu, researchgate.net |

| Functional Group Incorporation | Vinyl Sulfone | Varies | Multi-step synthesis | rsc.org, nih.gov |

| Side Chain Variation | Aryl groups | C-2 | Palladium-catalyzed cross-coupling | nih.gov, nih.gov |

| Side Chain Variation | Alkyl groups | Varies | Various synthetic methods | rsc.org |

Table 2: Influence of Substituents on Thiochromen-4-one Derivatives

| Substituent/Moiety | Position | Effect | Reference |

| -Cl | 6 | Enhances antibacterial activity | rsc.org |

| -OH | 3 | Essential for activity against M. catarrhalis | rsc.org |

| Long alkyl chains | Varies | Can enhance antibacterial efficacy | rsc.org |

| Sulfur oxidation (sulfone) | 1 | Decreases antibacterial potency | rsc.org |

| Vinyl sulfone | Varies | Critical for antileishmanial activity | nih.gov |

Biological Activities and Mechanistic Investigations of 6 Hydroxy 4h Thiochromen 4 One Derivatives

Antimicrobial Efficacy

Thiochromene and thiochromane scaffolds have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. nih.gov Derivatives of the thiochroman-4-one (B147511) core, in particular, have been synthesized and evaluated for their potential as antimicrobial agents, demonstrating efficacy against various bacterial and fungal pathogens. nih.govnih.govresearchgate.net

Derivatives of thiochroman-4-one have shown notable antibacterial properties. For instance, certain thiochroman-4-one derivatives that incorporate carboxamide and 1,3,4-thiadiazole (B1197879) thioether functionalities have been synthesized and tested for their antibacterial effects. nih.gov Among these, one compound exhibited potent activity with EC₅₀ values of 24 μg/mL against Xanthomonas oryzae pv. oryzae (Xoo) and 30 μg/mL against Xanthomonas axonopodis pv. citri (Xac). nih.gov

In other studies, novel series of spiropyrrolidines linked with a thiochroman-4-one moiety were synthesized and evaluated for their antibacterial activity against several pathogenic organisms. nih.govresearchgate.net Several of these compounds displayed moderate to excellent activity when compared to standard antibiotics like Amoxicillin and Ampicillin. nih.govresearchgate.net The core structure of 4H-chromen-4-one, a related scaffold, has also produced derivatives with potent antibacterial activity, such as one compound that was highly effective against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/ml. nih.gov Additionally, derivatives of 4-hydroxycoumarin (B602359), which shares structural similarities, have shown favorable activity against Staphylococcus aureus. scielo.br

Antibacterial Activity of Thiochromen-4-one and Related Derivatives

| Compound Class | Bacterial Strain | Potency (EC₅₀ / MIC) | Reference |

|---|---|---|---|

| Thiochroman-4-one with carboxamide and 1,3,4-thiadiazole thioether | Xanthomonas oryzae pv. oryzae (Xoo) | 24 μg/mL (EC₅₀) | nih.gov |

| Thiochroman-4-one with carboxamide and 1,3,4-thiadiazole thioether | Xanthomonas axonopodis pv. citri (Xac) | 30 μg/mL (EC₅₀) | nih.gov |

| 4H-chromen-4-one derivative | Bacillus subtilis ATCC 6633 | 0.25 μg/ml (MIC) | nih.gov |

The antifungal potential of thiochroman-4-one derivatives has been extensively investigated, with some compounds showing significant activity against a range of fungal strains. nih.govnih.gov N-Myristoyltransferase (NMT) has been identified as a promising target for treating fungal infections, and thiochroman-4-one derivatives have been explored as inhibitors of this enzyme. nih.govnih.gov

In one study, various substituted thiochroman-4-one derivatives were tested against Candida albicans, Cryptococcus neoformans, Epidermophyton floccosum, Mucor racemosus, Microsporum gypseum, and Aspergillus niger. nih.gov A series of these compounds exhibited significant activity, with MIC values ranging from 0.5 to 16 µg/mL against C. albicans and C. neoformans. nih.gov One particular derivative from the thiochroman-4-one scaffold demonstrated especially potent antifungal activity, with a MIC value as low as 0.5 μg/mL against C. albicans. nih.gov The activity of another compound was found to be comparable to that of the widely used antifungal drug fluconazole, indicating its potential as a starting point for further development. nih.gov

Further research into thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole (B1194373) thioether moieties also revealed notable antifungal properties, particularly against plant pathogenic fungi like Botrytis cinerea. figshare.com

Antifungal Activity of Thiochroman-4-one Derivatives

| Compound Class | Fungal Strain | Potency (MIC) | Reference |

|---|---|---|---|

| Substituted thiochroman-4-one | Candida albicans | 0.5 μg/mL | nih.gov |

| Substituted thiochroman-4-one series | Candida albicans | 0.5 - 16 µg/mL | nih.gov |

| Substituted thiochroman-4-one series | Cryptococcus neoformans | 0.5 - 16 µg/mL | nih.gov |

Antiparasitic Actions and Target Identification

Derivatives of the 4H-thiochromen-4-one 1,1-dioxide core have emerged as promising agents against parasites responsible for major tropical diseases. nih.govnih.gov These compounds have been designed and synthesized as part of a target-based approach to develop new therapies for leishmaniasis, trypanosomiasis, and malaria. nih.govnih.gov

The 4H-thiochromen-4-one 1,1-dioxide scaffold has demonstrated significant activity against several parasites. A study involving 27 newly synthesized compounds based on this core structure showed potent activity against parasites causing malaria, leishmaniasis, and trypanosomiasis, with many displaying an EC₅₀ below 10 μM. nih.govnih.gov

Specifically, derivatives have shown high activity and selectivity in in vitro assays against intracellular amastigotes of Leishmania. nih.gov One substituted 4H-thiochromen-4-one-1,1-dioxide derivative exhibited potent anti-leishmanial activity with an EC₅₀ value of 3.96 μM against Leishmania donovani, the parasite responsible for visceral leishmaniasis. nih.gov This highlights the therapeutic potential of this chemical scaffold in combating neglected tropical diseases. nih.govnih.gov

Antiparasitic Activity of 4H-thiochromen-4-one 1,1-dioxide Derivatives

| Compound Class | Parasite | Potency (EC₅₀) | Reference |

|---|---|---|---|

| Substituted 4H-thiochromen-4-one-1,1-dioxide | Leishmania donovani | 3.96 μM | nih.gov |

| Series of 27 4H-thiochromen-4-one 1,1-dioxide derivatives | Parasites of malaria, leishmaniasis, and trypanosomiasis | < 10 μM | nih.govnih.gov |

A key strategy in developing novel therapies against tropical diseases is the identification of vital parasite-specific enzymes. nih.govnih.gov Trypanothione (B104310) reductase (TR), an enzyme crucial for regulating oxidative stress in parasites of the Trypanosomatidae family and with an ortholog in the Plasmodium genus, has been identified as a primary target for 4H-thiochromen-4-one 1,1-dioxide derivatives. nih.govnih.gov

These compounds function as special allosteric modulators of TR. nih.govnih.gov Instead of competing with the natural substrate at the active site, they bind to a different, allosteric site on the enzyme. nih.gov This interaction, involving key amino acids such as Ser-14, Leu-17, Trp-21, Ser-109, Tyr-110, and Met-113, leads to interhelical disruption and inhibits the enzyme's function. nih.govnih.gov This mechanism of action is advantageous as it can overcome resistance mechanisms that affect active-site inhibitors. nih.gov The structural modification of the 4H-thiochromen-4-one 1,1-dioxide core from related naphthoquinones allows the compound to evade the action of peroxidase enzymes like TcOYE, which can be a defense mechanism for the parasite. nih.gov

The inhibition of trypanothione reductase by 4H-thiochromen-4-one derivatives has profound consequences on the parasite's cellular pathways. By disrupting TR, these compounds compromise the parasite's ability to manage oxidative stress, leading to a significant increase in intracellular reactive oxygen species (ROS) levels. nih.govnih.gov

This surge in ROS, combined with a strong mitochondrial perturbation, disrupts the parasite's cellular homeostasis. nih.govnih.gov The resulting imbalance is catastrophic for the parasite, leading to cell death. nih.govnih.gov This dual mechanism of ROS accumulation and mitochondrial dysfunction confirms the effectiveness of these compounds in disrupting critical metabolic pathways within the parasites. nih.govnih.gov

Anticancer Potential and Mechanism of Action Studies

The investigation into the anticancer capabilities of 6-hydroxy-4H-thiochromen-4-one derivatives has unveiled promising avenues for therapeutic development. Research has centered on their ability to inhibit cancer cell growth, prevent metastasis, and interact with specific molecular targets involved in cancer progression.

Antiproliferative Effects in Cancer Cell Lines

Derivatives of the 4H-thiochromen-4-one scaffold have demonstrated significant antiproliferative activity across a range of human cancer cell lines. While specific data for a broad range of 6-hydroxy derivatives remains an area of active research, studies on related thiochromen-4-one and chromen-4-one compounds provide valuable insights into their potential efficacy.

For instance, a novel 4H-chromen-4-one derivative isolated from a marine streptomycete species exhibited cytotoxic effects with EC50 values of 9.68 µg/ml for human colon carcinoma and 9.93 µg/ml for human prostate adenocarcinoma. mdpi.com Further studies on spirooxindole pyrrolidine-grafted thiochromene derivatives have also shown notable anti-proliferative activity. One such derivative, incorporating a C-5 chlorine atom on the isatin (B1672199) moiety and a para-trifluoromethylphenyl group, displayed an IC50 value of 8.4 ± 0.5 μM against the PC3 prostate cancer cell line. nih.gov

The antiproliferative efficacy of newly synthesized benzothiopyranoindole derivatives was assessed in vitro against three human tumor cell lines: HeLa (cervix adenocarcinoma), A-431 (squamous carcinoma), and MSTO-211H (biphasic mesothelioma). These compounds exhibited significant antiproliferative activity, with GI50 values ranging from 0.31 to 6.93 μM, in some cases rivaling the potency of the reference standard, ellipticine. nih.gov

Below is a table summarizing the antiproliferative activities of some thiochromene and chromene derivatives in various cancer cell lines.

| Compound Class | Cancer Cell Line | Activity (IC50/EC50/GI50) | Reference |

| 4H-Chromen-4-one derivative | Human Colon Carcinoma | 9.68 µg/ml | mdpi.com |

| 4H-Chromen-4-one derivative | Human Prostate Adenocarcinoma | 9.93 µg/ml | mdpi.com |

| Spirooxindole pyrrolidine-grafted thiochromene derivative | PC3 (Prostate) | 8.4 ± 0.5 μM | nih.gov |

| Benzothiopyranoindole derivative | HeLa (Cervix), A-431 (Squamous), MSTO-211H (Mesothelioma) | 0.31 - 0.82 μM | nih.gov |

Anti-metastatic Properties and Associated Molecular Targets (e.g., uPAR inhibition)

A significant aspect of the anticancer potential of (thio)chromenone derivatives lies in their anti-metastatic effects, which are partly attributed to the inhibition of the urokinase-type plasminogen activator receptor (uPAR). researchgate.netrsc.org uPAR is a glycoprotein (B1211001) that is overexpressed in many human cancers and plays a crucial role in tumor invasion and metastasis. researchgate.net

A class of (thio)chromenone agents has been shown to actively inhibit the binding of uPAR to the urokinase-type plasminogen activator (uPA) with a binding affinity of 18.6 nM. rsc.orgresearchgate.net This inhibition of the uPA/uPAR interaction is critical as this system's activation leads to a cascade of proteolytic events that degrade the extracellular matrix, a key step in cancer cell invasion. nih.gov By disrupting this interaction, these compounds can reduce cell migration. In wound healing assays, these (thio)chromenone agents were found to reduce cell migration by up to 40% without apparent effects on cell motility. rsc.orgresearchgate.net This suggests a specific anti-metastatic mechanism rather than general cytotoxicity. The development of new uPAR-targeting agents based on this scaffold holds promise for controlling the metastatic potential of cancer cells with minimal cytotoxic side effects. rsc.org

Modulation of Specific Biological Targets (e.g., Sirtuins, explored in related scaffolds)

The modulation of sirtuins, a class of NAD+-dependent deacetylases, has emerged as a promising strategy in cancer therapy. While direct evidence for the interaction of this compound derivatives with sirtuins is still under investigation, studies on related chroman-4-one and chromone (B188151) scaffolds have identified them as potent and selective inhibitors of SIRT2. researchgate.net

Sirtuins, particularly SIRT1, SIRT2, and SIRT3, are involved in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis, making them attractive targets for anticancer drug development. researchgate.net Novel chroman-4-one and chromone-based SIRT2 inhibitors have been developed with the aim of improving pharmacokinetic properties. researchgate.net Two of these compounds demonstrated antiproliferative effects in breast cancer (MCF-7) and lung carcinoma (A549) cell lines, with their activity correlating with their SIRT2 inhibition potency. researchgate.net Furthermore, these compounds were shown to increase the acetylation level of α-tubulin, a known SIRT2 substrate, indicating that SIRT2 is a likely target in cancer cells. researchgate.net These findings suggest that the this compound scaffold may also have the potential to modulate sirtuin activity, a hypothesis that warrants further investigation.

Structure-Activity Relationship (SAR) Derivations

The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds as potential therapeutic agents. Key molecular modifications, such as the nature of substituents and the oxidation state of the sulfur atom, have been shown to significantly influence their bioactivity. nih.govrsc.org

Influence of Substituent Electronic and Steric Properties

The electronic and steric properties of substituents on the thiochromen-4-one ring play a pivotal role in determining the anticancer activity. nih.gov SAR studies on related thiochromene and thiochromane scaffolds have highlighted that the introduction of various substituents at specific positions can enhance bioactivity. nih.govrsc.org

For instance, in a series of thiochroman-4-one derivatives, the presence of electron-withdrawing groups was found to be beneficial in some cases. nih.gov Specifically, SAR analysis of certain thiochroman-4-one derivatives indicated that electron-withdrawing groups on the 6th position of the ring enhance anti-fungal activity, a principle that could potentially translate to anticancer activity. nih.gov In another study on spirooxindole pyrrolidine-grafted thiochromene derivatives, the presence of a chlorine atom at the C-5 position of the isatin moiety was crucial for antiproliferative activity against the PC3 prostate cancer cell line. nih.gov Replacing this chlorine with a nitro group led to a complete loss of activity, while substitution with a fluorine atom resulted in a marked decrease in potency. nih.gov

These findings underscore the importance of both the electronic nature (electron-withdrawing vs. electron-donating) and the steric bulk of the substituents in modulating the biological activity of the thiochromen-4-one core.

Significance of Sulfur Oxidation State (Sulfoxide vs. Sulfone)

The oxidation state of the sulfur atom in the thiochromen-4-one scaffold is another critical determinant of its biological activity. nih.gov The sulfur can exist in different oxidation states, primarily as a sulfide (B99878), sulfoxide (B87167), or sulfone.

Studies have shown that oxidation of the sulfur atom can significantly impact the therapeutic potential. For example, in a series of thiochroman-4-one derivatives designed as anti-leishmanial agents, compounds bearing a vinyl sulfone moiety demonstrated significant activity. nih.govnih.gov In another context, sulfone derivatives of thiochromanes were found to significantly enhance both enzyme inhibition and anti-viral activity compared to their sulfide counterparts, which was attributed to improved hydrogen bonding interactions with the target protease active site. nih.gov

Impact of Ring Saturation and Fused System Topologies

The structural architecture of this compound derivatives, particularly the degree of saturation in the heterocyclic ring and the nature of fused ring systems, plays a pivotal role in defining their biological activity. These modifications influence the molecule's three-dimensional shape, electronic distribution, and ability to interact with biological targets.

Influence of Ring Saturation

The saturation of the C2-C3 double bond in the thiochromen-4-one core to yield the corresponding thiochroman-4-one scaffold has been shown to be a significant factor in modulating biological activity. While direct comparative studies on the 6-hydroxy substituted parent compounds are limited, broader investigations into thiochromene and thiochromane derivatives suggest that the saturated thiochroman-4-one framework is a highly privileged scaffold in medicinal chemistry.

Thiochroman-4-one derivatives, the saturated analogues of thiochromen-4-ones, offer greater stereochemical flexibility, which can be advantageous for optimizing interactions with biological receptors and improving pharmacokinetic properties. Research has indicated that the thiochromanone scaffold often exhibits potent biological activity, in some cases surpassing that of standard drugs. For instance, in a study on spiro-pyrrolidine derivatives, the thiochroman-4-one-containing compounds demonstrated superior antibacterial and antifungal activities compared to their chroman-4-one (oxygen-containing) counterparts, highlighting the beneficial role of the sulfur-containing saturated ring. nih.gov The saturated ring allows for a more flexible conformation, which can lead to better binding at target sites.

Impact of Fused Heterocyclic Ring Systems

The fusion of additional heterocyclic rings to the this compound backbone creates diverse topological frameworks that can significantly enhance and specify the biological effects of the parent molecule. The nature of the fused ring, its substituents, and the point of fusion all contribute to the resulting pharmacological profile.

Indole-Fused Systems:

The fusion of an indole (B1671886) nucleus to the thiochroman-4-one scaffold has been explored for the development of novel antifungal agents. A series of 6-alkyl-indolo[3,2-c]-2H-thiochroman derivatives were synthesized and evaluated for their in vitro antifungal activity against various fungal strains. nih.gov Several of these compounds exhibited potent activity, with some showing minimum inhibitory concentrations (MICs) as low as 4 µg/mL against Candida albicans and Cryptococcus neoformans. nih.gov Molecular docking studies suggested that these compounds could effectively interact with fungal N-myristoyltransferase, a key enzyme for fungal viability. nih.gov

Table 1: Antifungal Activity of Indole-Fused Thiochroman-4-one Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Indolo[3,2-c]-2H-thiochroman derivative (4o) | Candida albicans | 4 |

| Indolo[3,2-c]-2H-thiochroman derivative (4o) | Cryptococcus neoformans | 4 |

| Indolo[3,2-c]-2H-thiochroman derivative (4d) | Candida albicans | 4 |

| Indolo[3,2-c]-2H-thiochroman derivative (4h) | Candida albicans | 4 |

| Indolo[3,2-c]-2H-thiochroman derivative (4b) | Cryptococcus neoformans | 4 |

| Indolo[3,2-c]-2H-thiochroman derivative (4j) | Cryptococcus neoformans | 4 |

Pyrazole (B372694) and Isoxazole-Fused Systems:

The condensation of the thiochroman-4-one keto group with reagents like hydrazine (B178648) and hydroxylamine (B1172632) has led to the synthesis of pyrazole and isoxazole-fused derivatives, respectively. These fused systems have been investigated for their antibacterial properties. nih.gov A study involving a small series of such compounds demonstrated that the pyrazole derivative of thiochroman-4-one was a particularly effective inhibitor of Bacillus subtilis growth. nih.gov This suggests that the fusion of a five-membered nitrogen-containing heterocyclic ring can confer potent antibacterial activity.

Spiro-pyrrolidine Fused Systems:

A multicomponent reaction strategy has been employed to synthesize spiro-pyrrolidines that incorporate a thiochroman-4-one moiety. These complex structures have shown promising antibacterial and antifungal activities. nih.gov In a comparative study, the thiochromanone-based spiro-pyrrolidines exhibited better biological performance than their chromanone analogues, indicating the importance of the sulfur atom in the scaffold for antimicrobial action. nih.gov

Table 2: Biological Activities of Fused-Ring Derivatives of Thiochroman-4-one

| Fused System | Derivative | Biological Activity | Target Organism/Assay | Key Findings |

|---|---|---|---|---|

| Indole | 6-alkyl-indolo[3,2-c]-2H-thiochroman | Antifungal | Candida albicans, Cryptococcus neoformans | MIC values as low as 4 µg/mL. nih.gov |

| Pyrazole | Pyrazole derivative of thiochroman-4-one | Antibacterial | Bacillus subtilis | Most effective inhibitor in the tested series. nih.gov |

| Isoxazole | Isoxazole derivative of thiochroman-4-one | Antibacterial | Bacillus subtilis, Pseudomonas fluorescens | Showed inhibitory activity. nih.gov |

| Spiro-pyrrolidine | Spiro-pyrrolidine incorporating thiochroman-4-one | Antibacterial, Antifungal | Gram-positive and Gram-negative bacteria, Fungi | Superior activity compared to chromanone analogues. nih.gov |

Computational Chemistry and Molecular Modeling Studies of 6 Hydroxy 4h Thiochromen 4 One Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 6-hydroxy-4H-thiochromen-4-one derivatives. These calculations provide a detailed picture of the molecular structure and electron distribution, which are critical determinants of a molecule's reactivity and interaction with biological targets.

Density Functional Theory (DFT) Applications for Stereochemical Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of thiochromanone derivatives, DFT calculations are employed to determine the most stable, minimum-energy conformations of the molecules scienceacademique.comscienceacademique.com. This is crucial for understanding their three-dimensional structure, which dictates how they fit into the binding sites of biological targets.

For instance, in the synthesis of complex molecules like spiropyrrolidines tethered with a thiochroman-4-one (B147511) scaffold, DFT is used to rationalize the stereochemical outcomes of the reactions. By calculating the energies of different possible stereoisomers, researchers can predict which form is more likely to be produced, guiding synthetic strategies and aiding in the characterization of the final products. The B3LYP functional, combined with a suitable basis set, is a common and effective choice for these types of calculations scienceacademique.comscienceacademique.com.

Analysis of Electronic Properties (e.g., HOMO-LUMO Energies, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to its chemical reactivity and biological activity. DFT is used to calculate several important electronic descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and to generate Molecular Electrostatic Potential (MEP) maps.

The HOMO-LUMO energy gap is a critical parameter that indicates the chemical stability and reactivity of a molecule. A small energy gap suggests that the molecule is more reactive, as it requires less energy to undergo electronic transitions nih.govnih.gov. For thiochromenone derivatives, a lower HOMO-LUMO gap can imply greater potential for biological activity, as it facilitates interactions with biological receptors nih.govresearchgate.net.

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution across a molecule. It helps identify the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions nih.govsemanticscholar.org. These maps are invaluable for predicting how a ligand will interact with a protein's binding site. For example, negative potential sites on oxygen atoms indicate regions likely to act as hydrogen bond acceptors, while positive potential sites around hydrogen atoms suggest potential hydrogen bond donors nih.govresearchgate.net. This information provides insight into the noncovalent interactions, such as hydrogen bonds and halogen bonds, that govern ligand-receptor binding semanticscholar.org.

| Property | Description | Significance for this compound Derivatives |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. Higher energy suggests a better electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. Lower energy suggests a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability, which can correlate with greater biological activity nih.govresearchgate.net. |

| MEP Map | A 3D map of the electrostatic potential on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting regions for non-covalent interactions with biological targets nih.govsemanticscholar.org. |

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action of potential drugs.

Prediction of Ligand-Biological Target Interactions

For derivatives of this compound, molecular docking studies have been crucial in identifying potential biological targets and predicting how these compounds might interact with them. For example, studies on related 4H-thiochromen-4-one 1,1-dioxide derivatives have used docking to investigate their interaction with trypanothione (B104310) reductase, a vital enzyme in tropical disease parasites nih.govnih.gov.

The docking process involves placing the ligand in the active site of the target protein and calculating a "docking score," which estimates the binding affinity. A lower binding energy generally indicates a more stable protein-ligand complex nih.govmdpi.com. These predictions help to prioritize which derivatives are most likely to be active and should be synthesized and tested experimentally jst.go.jpajpp.in. Docking has been successfully applied to various targets for chromenone and thiochromenone derivatives, including enzymes like N-myristoyltransferase (NMT), Rho kinase (ROCK), and various cholinesterases jst.go.jpnih.govsci-hub.se.

Identification of Critical Binding Site Residues

A key outcome of molecular docking is the detailed visualization of the ligand within the protein's binding pocket, which allows for the identification of specific amino acid residues that are critical for the interaction. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

In studies of 4H-thiochromen-4-one 1,1-dioxide derivatives as allosteric modulators of trypanothione reductase, docking simulations revealed that these compounds interact with key amino acids such as Ser-14, Leu-17, Trp-21, Ser-109, Tyr-110, and Met-113 within the binding pocket nih.govnih.gov. Identifying these critical residues is essential for understanding the compound's mechanism of action and for guiding further structure-activity relationship (SAR) studies to design more potent and selective inhibitors nih.govdrughunter.comunomaha.edu.

| Target Enzyme | Interacting Residues | Type of Interaction | Reference |

| Trypanothione Reductase | Ser-14, Leu-17, Trp-21, Ser-109, Tyr-110, Met-113 | Allosteric modulation | nih.govnih.gov |

| Rho Kinase (ROCK) II | Phe103, Phe136 | π-stacking | sci-hub.se |

| Acetylcholinesterase (AChE) | Trp8, Phe331 | Aromatic interactions within the catalytic active site (CAS) | mdpi.com |

| Butyrylcholinesterase (BChE) | Tyr70, Trp279, Tyr334 | Interactions within the peripheral anionic site (PAS) | mdpi.com |

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the protein-ligand complex and to observe conformational changes that may occur upon binding scite.airesearchgate.netresearchgate.net.

For complexes involving thiochromenone derivatives, an MD simulation would typically be run for a duration of nanoseconds to microseconds. During the simulation, various parameters are monitored, such as the root-mean-square deviation (RMSD) of the ligand and protein atoms, root-mean-square fluctuation (RMSF) of individual residues, and the radius of gyration (rGyr) of the complex mdpi.comscite.ai.

A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in the active site, validating the docking results nih.govmdpi.com. RMSF analysis can highlight which parts of the protein become more or less flexible upon ligand binding. These simulations provide a more realistic understanding of the binding event in a physiological environment (i.e., in solution), confirming the stability of key interactions identified through docking and offering deeper insights into the ligand's inhibitory mechanism scite.ainih.govmdpi.com.

Analysis of Ligand-Protein Binding Stability and Conformational Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical motions of atoms and molecules over time, providing a detailed view of the stability and conformational changes of a protein-ligand complex. nih.govnih.govmdpi.com This technique is instrumental in evaluating how derivatives of this compound bind to their target proteins and how this interaction remains stable in a dynamic physiological environment.

The primary goal of MD simulations in this context is to assess the stability of the ligand within the protein's binding pocket. nih.gov Upon binding, the compound and the protein undergo conformational adjustments. MD simulations can track these changes, revealing the durability of the binding pose identified through initial molecular docking studies. A key metric used to evaluate this is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein-ligand complex's backbone atoms from their initial position over the course of the simulation. A low and stable RMSD value suggests that the complex reaches equilibrium and remains stable, indicating a favorable and sustained binding interaction. researchgate.net

Elucidation of Ligand-Residue Interaction Networks

Residue Interaction Networks (RINs) offer a graph-based approach to visualize and analyze the complex web of non-covalent interactions that stabilize a ligand within a protein's binding site. diva-portal.orgnih.gov In these networks, amino acid residues and the ligand are represented as nodes, while the interactions between them (such as hydrogen bonds, hydrophobic contacts, and π-π stacking) are depicted as edges. nih.gov This methodology is critical for identifying the key amino acid residues that are essential for the binding and activity of this compound derivatives.

In silico studies on the related 4H-thiochromen-4-one 1,1-dioxide core have demonstrated its role as a special allosteric modulator, particularly as an inhibitor of trypanothione reductase, a key enzyme in tropical disease parasites. nih.govnih.gov Molecular docking and modeling studies revealed that these compounds interact with a specific set of amino acids within the binding pocket, leading to the disruption of the protein's function. nih.govnih.gov The binding of these derivatives can induce significant structural variations in the active site, such as the displacement of a methionine side chain (Met113), which in turn creates a new subpocket that enhances binding. mdpi.com

The key interactions identified for the 4H-thiochromen-4-one 1,1-dioxide scaffold with trypanothione reductase involve a network of specific residues. nih.govnih.gov These interactions are crucial for the stable binding and inhibitory action of the compounds.

| Interacting Amino Acid Residue | Potential Type of Interaction | Significance in Binding |

|---|---|---|

| Ser-14 | Hydrogen Bonding | Anchors the ligand in the binding pocket. |

| Leu-17 | Hydrophobic Interaction | Contributes to the stability of the complex. |

| Trp-21 | π-π Stacking, Hydrophobic Interaction | Forms strong non-covalent bonds with aromatic rings of the ligand. mdpi.com |

| Ser-109 | Hydrogen Bonding | Participates in the hydrogen bond network. |

| Tyr-110 | Hydrogen Bonding, π-π Stacking | Key residue for orienting the ligand correctly. mdpi.com |

| Met-113 | Hydrophobic Interaction | Its displacement creates a new subpocket, enhancing ligand accommodation. mdpi.com |

In Silico ADMET Profiling and Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a cost-effective and rapid method to assess these characteristics at an early stage of drug development. researchgate.netajol.info This computational screening helps to identify candidates with favorable profiles and flag those likely to fail later due to poor pharmacokinetics or toxicity. ajol.info

Drug-likeness is another critical concept, evaluated using established guidelines like Lipinski's Rule of Five. researchgate.neteijppr.com This rule assesses whether a compound possesses physicochemical properties—such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors—that are consistent with most orally administered drugs. Computational tools are widely used to calculate these properties for novel compounds like this compound derivatives to predict their potential for oral bioavailability. eijppr.comnih.gov

The ADMET profile predicts how the drug will behave in the body. Key parameters include intestinal absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (which are crucial for drug metabolism), and potential toxicity. For instance, in silico models can predict whether a thiochromen-4-one derivative is likely to be a substrate or inhibitor of key CYP isoenzymes like CYP3A4, which would indicate potential drug-drug interactions. ajol.info

| Parameter | Description | Favorable Prediction for Oral Drug Candidate |

|---|---|---|

| Drug-Likeness (Lipinski's Rule of Five) | ||

| Molecular Weight (MW) | The mass of one molecule of the substance. | < 500 g/mol |

| LogP | Octanol-water partition coefficient, a measure of lipophilicity. | < 5 |

| Hydrogen Bond Donors | Number of O-H and N-H bonds. | < 5 |

| Hydrogen Bond Acceptors | Number of N and O atoms. | < 10 |

| ADME Properties | ||

| Human Intestinal Absorption (HIA) | Percentage of the compound absorbed through the human intestine. | High (>80%) |

| Blood-Brain Barrier (BBB) Permeability | Ability to cross the BBB and enter the central nervous system. | Varies based on therapeutic target (Yes/No) |

| CYP450 2D6 Inhibition | Potential to inhibit a key drug-metabolizing enzyme. | No |

| hERG Inhibition | Potential to block the hERG potassium channel, a risk for cardiotoxicity. | No |

Future Perspectives and Emerging Research Directions for 6 Hydroxy 4h Thiochromen 4 One

Development of Novel and Sustainable Synthetic Pathways

While classical methods for thiochromenone synthesis exist, the future of synthesizing 6-hydroxy-4H-thiochromen-4-one and its analogs lies in the development of more efficient, sustainable, and environmentally friendly methodologies. Modern organic synthesis is increasingly focused on green chemistry principles, aiming to reduce waste, energy consumption, and the use of hazardous reagents.

Emerging strategies that align with these principles include:

One-Pot and Multicomponent Reactions (MCRs): These approaches combine multiple reaction steps into a single operation without isolating intermediates, which saves time, resources, and reduces waste. A sustainable one-pot, three-component reaction has been reported for synthesizing complex thieno[2,3-b]chromen-4-one derivatives, demonstrating the feasibility of building intricate molecular architectures efficiently.

Catalysis-Driven Synthesis: Transition-metal catalysis, particularly with nickel, has enabled novel one-pot carbonylative syntheses of thiochromenones from readily available precursors like 2-bromobenzenesulfonyl chlorides and alkynes. Similarly, palladium-catalyzed cross-coupling reactions offer a robust method for constructing 2-aryl-4H-thiochromen-4-one derivatives. Future work will likely focus on using more abundant and less toxic metals as catalysts.

Metal-Free and Photochemical Methods: The development of synthetic routes that avoid transition metals is a key goal for sustainability. Recent advancements include visible-light-promoted, transition-metal-free perfluoroalkylation/cyclization reactions to produce thioflavones. Methodologies employing electrochemical and photochemical conditions are also gaining traction for the synthesis of related sulfur-containing heterocycles, offering an environmentally friendly platform that avoids external catalysts and harsh oxidants.

| Synthetic Strategy | Description | Key Advantages | Reference Example |

|---|---|---|---|

| One-Pot Carbonylative Synthesis | Nickel-catalyzed reaction of 2-bromobenzenesulfonyl chlorides with alkynes. | High efficiency, good functional group tolerance, avoids intermediate purification. | Synthesis of 2-mono- and 2,3-disubstituted thiochromenones. |

| Multicomponent Reaction (MCR) | A base-promoted one-pot reaction involving 4-hydroxythiocoumarin, aldehydes, and trans-β-nitrostyrene. | High atom economy, regioselective, forms multiple bonds in a single step. | Synthesis of substituted thieno[2,3-b]chromen-4-ones. |

| Visible-Light Photoredox Catalysis | Transition-metal-free perfluoroalkylation and cyclization using an organic photocatalyst. | Sustainable, mild reaction conditions (room temperature), avoids heavy metals. | Construction of 3-perfluoroalkylated thioflavones. |

| Cross-Coupling Reaction | Palladium(II)-catalyzed reaction of 2-sulfinyl-thiochromones with arylboronic acids. | Flexible methodology for creating diverse libraries of functionalized thioflavones. | Synthesis of 2-aryl-4H-thiochromen-4-one derivatives. |

Strategic Diversification of Derivatization and Scaffold Hybridization

The therapeutic potential of this compound can be significantly expanded through strategic chemical modifications. Derivatization and scaffold hybridization are key approaches to fine-tune the physicochemical properties, enhance biological activity, improve target selectivity, and explore new pharmacological applications.

Future efforts in this area will likely concentrate on:

Systematic Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are crucial to understand how different substituents on the thiochromenone core influence biological activity. Modifications at various positions of the thiochromenone ring, including the introduction of electron-withdrawing or -donating groups, can dramatically alter potency and target specificity.

Scaffold Hybridization: This involves combining the thiochromenone core with other known pharmacophores to create hybrid molecules with potentially synergistic or novel biological activities. For instance, incorporating moieties like pyrazole (B372694), isoxazole, or 1,3,4-thiadiazole (B1197879) could lead to new classes of antimicrobial or anticancer agents.

Bioisosteric Replacement: The isosteric replacement of the carbonyl group in related scaffolds with a sulfone group has been shown to yield compounds with high bioactivity and selectivity, particularly in the context of anti-parasitic agents. Applying this and other bioisosteric replacement strategies to the this compound scaffold could yield derivatives with improved pharmacological profiles.

Expansion of Biological Activity Screening and Novel Target Discovery

While thiochromenone derivatives have been investigated for several biological activities, a vast landscape of potential therapeutic applications remains unexplored. Future research should involve broader and more systematic screening of this compound and its derivatives against a diverse array of biological targets.

Key areas for future investigation include:

Anti-Infective Agents: Thiochromenones have shown promise against various pathogens, including bacteria, fungi, and parasites responsible for tropical diseases like leishmaniasis and trypanosomiasis. Future work should focus on screening against drug-resistant strains and elucidating their mechanisms of action. A key target identified in parasites is trypanothione (B104310) reductase, a vital enzyme for regulating oxidative stress.

Anticancer Therapeutics: The anticancer potential of thiochromenones is a significant area of interest. Screening against a wider panel of cancer cell lines and identifying specific molecular targets, such as topoisomerase II or various kinases, will be critical for advancing these compounds as potential oncologic therapies.

Neurodegenerative Diseases: Derivatives of related chromanones have been designed as potent acetylcholinesterase (AChE) inhibitors, suggesting a potential role in treating Alzheimer's disease. Screening this compound derivatives against AChE, butyrylcholinesterase, and other targets relevant to neurodegeneration is a promising research direction.

| Therapeutic Area | Potential Protein Target | Observed Activity | References |

|---|---|---|---|

| Anti-parasitic | Trypanothione Reductase | Activity against Leishmania, Trypanosoma, and Plasmodium species. | |

| Anticancer | Topoisomerase II, Rho Kinase (ROCK) | Cytotoxic potential against various cancer cell lines. | |

| Antimicrobial | Dihydropteroate Synthase, DNA Gyrase | Activity against Gram-positive and Gram-negative bacteria and fungi. | |

| Neurodegenerative Disease | Acetylcholinesterase (AChE) | Potent inhibition of AChE by related isothiochromanone derivatives. | |

| Neurological/Psychiatric | Sigma 1/2 Receptors | Affinity for sigma receptors shown by related chromenone derivatives. |

Integration of Advanced Computational Methodologies in Drug Discovery Pipelines

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, significantly reducing the time and cost associated with identifying and optimizing lead compounds. The integration of advanced computational methods will be pivotal in accelerating the development of this compound-based therapeutics.

Future applications of computational chemistry in this area will include:

Molecular Docking and Virtual Screening: In silico docking studies are already being used to predict the binding modes and affinities of thiochromenone derivatives with their protein targets, such as trypanothione reductase and acetylcholinesterase. Large-scale virtual screening of digital libraries of thiochromenone derivatives against known and novel protein targets can rapidly identify promising hit compounds for further experimental validation.

Quantum Mechanics (QM) and Molecular Dynamics (MD): Density Functional Theory (DFT) studies can provide deep insights into the electronic properties, molecular geometries, and reactivity of thiochromenone derivatives, helping to rationalize structure-activity relationships. MD simulations can model the dynamic interactions between a ligand and its receptor over time, providing a more accurate prediction of binding affinity and stability.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives early in the design phase. This allows researchers to prioritize compounds with favorable pharmacokinetic profiles and minimize the risk of late-stage failures due to poor bioavailability or toxicity.

Potential for Interdisciplinary Research Collaborations in Chemical Biology

The unique structure of this compound makes it an excellent candidate for use as a chemical probe in the field of chemical biology. This interdisciplinary field uses small molecules to study and manipulate biological systems, aiming to understand complex biological processes and identify novel drug targets.

Future interdisciplinary collaborations could involve:

Target Identification and Validation: Modified versions of this compound, functionalized with reporter tags (e.g., biotin (B1667282) or a fluorescent group), could be synthesized and used in affinity-based proteomics experiments to identify their direct binding partners within cells. This approach is a powerful, unbiased method for discovering novel drug targets.

Mechanism of Action Studies: Collaborations between synthetic chemists and molecular biologists can facilitate detailed studies to unravel the precise mechanisms by which these compounds exert their biological effects. This could involve investigating their impact on specific signaling pathways, gene expression, or metabolic processes.

Development of Diagnostic Tools: Fluorescently labeled thiochromenone derivatives could potentially be developed as imaging agents to visualize specific enzymes or cellular structures, contributing to the development of new diagnostic tools.

By fostering collaborations between chemists, biologists, and computational scientists, the full therapeutic and scientific potential of the this compound scaffold can be realized, paving the way for the development of new medicines and a deeper understanding of human biology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-hydroxy-4H-thiochromen-4-one, and how can reaction conditions be systematically optimized?

- Methodology : Multi-step synthesis typically begins with functionalization of the chromen-4-one core. Key steps include hydroxylation at the 6-position and sulfur incorporation. Variables such as solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalysts (e.g., NaOH for deprotonation) significantly influence yield. Microwave-assisted synthesis (e.g., 80°C, 30 min) can enhance efficiency by reducing reaction times .

- Optimization Strategy : Use design-of-experiments (DoE) approaches to evaluate interactions between variables. Monitor intermediates via TLC and HPLC to identify bottlenecks.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Techniques :

- NMR : and NMR to confirm hydroxyl (-OH) and thione (C=S) groups. Aromatic protons typically appear at δ 6.5–8.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 193.02).

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) for structure refinement. Hydrogen-bonding patterns in the crystal lattice can clarify stability .

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Docking studies (AutoDock Vina) assess interactions with biological targets like enzymes .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?

- Key Findings :

- Substitution at the 3-position (e.g., trifluoromethyl) enhances antimicrobial activity by increasing lipophilicity .

- Hydroxyl groups at the 6-position improve antioxidant capacity via radical scavenging .

Q. How can contradictions in reported biological activity data be resolved?

- Analysis : Discrepancies may arise from assay variability (e.g., cell line differences) or sample purity.

- Purity Validation : Use HPLC (>95% purity) and elemental analysis.

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) .

Q. What reaction mechanisms explain the regioselective functionalization of this compound?

- Mechanistic Insights :

- Electrophilic Substitution : The hydroxyl group directs electrophiles to the ortho/para positions.

- Nucleophilic Attack : Thione sulfur participates in SNAr reactions with amines or hydrazines, forming thiochromone derivatives .

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism?

- Experimental Design :

- In Vitro Metabolism : Incubate with human liver microsomes and monitor metabolite formation via LC-MS.

- Docking Simulations : Identify binding pockets and hydrogen-bonding interactions with CYP3A4 .

Q. What strategies improve the stability of this compound under physiological conditions?

- Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.